2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Choose this specific 5,6‑dimethyl analog to avoid the solubility and reactivity pitfalls of non‑methylated thienopyrimidines. The elevated lipophilicity (XLogP3‑AA=4.2) enhances cell permeability for intracellular antiviral targets, while the electron‑donating methyl groups tune the two chlorine sites for high‑yielding (>99%) sequential SNAr at C4, followed by a more challenging C2 substitution that enables precise library diversification. Insist on QC‑verified 95%+ material to ensure the reproducible outcomes documented in anti‑HCV patent literature.

Molecular Formula C8H6Cl2N2S
Molecular Weight 233.11
CAS No. 42518-42-3
Cat. No. B2552983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
CAS42518-42-3
Molecular FormulaC8H6Cl2N2S
Molecular Weight233.11
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(=N2)Cl)Cl)C
InChIInChI=1S/C8H6Cl2N2S/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3
InChIKeyLDXCWOSUWRNYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 42518-42-3): Key Intermediate for HCV and Kinase Inhibitor Programs


2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 42518-42-3) is a heterocyclic building block characterized by a fused thieno[2,3-d]pyrimidine core with chlorine atoms at positions 2 and 4 and methyl groups at positions 5 and 6 [1]. With a molecular weight of 233.12 g/mol and a calculated XLogP3-AA value of 4.2 [1], this compound exhibits a specific lipophilic profile and dual-site electrophilic reactivity that distinguishes it from non-methylated or differentially substituted thienopyrimidine analogs. Its primary application lies in serving as a versatile synthetic intermediate for the construction of targeted compound libraries in medicinal chemistry, particularly in antiviral and oncology research programs [2].

Why Substituting 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine with Other Thienopyrimidines is Not Advisable


Generic substitution with other thienopyrimidine intermediates, such as the non-methylated analog 2,4-dichlorothieno[2,3-d]pyrimidine (CAS 18740-39-1) or 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine, can introduce significant physicochemical and synthetic liabilities. The 5,6-dimethyl substitution on the target compound substantially increases its lipophilicity (XLogP3-AA = 4.2) compared to the non-methylated analog (predicted XLogP3-AA ≈ 2.6-3.0) [1]. This alteration in partition coefficient directly impacts solubility and membrane permeability, which can derail downstream biological assay results or complicate purification steps. Furthermore, the presence of the electron-donating methyl groups modulates the electrophilicity of the adjacent chlorine atoms on the pyrimidine ring, leading to different reaction kinetics and regioselectivity outcomes in nucleophilic aromatic substitution (SNAr) reactions compared to non-methylated or mono-methylated analogs [2]. Relying on an analog without verifying these specific properties can result in failed reactions, lower yields, or the generation of compounds with unintended biological profiles, ultimately compromising the integrity and reproducibility of a research program.

Quantitative Differentiation of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine: Evidence for Scientific Selection


Lipophilicity Advantage: 5,6-Dimethyl Substitution Increases XLogP3-AA by >1 Unit Compared to Non-Methylated Analog

The 5,6-dimethyl substitution on the thieno[2,3-d]pyrimidine core confers a distinct physicochemical advantage by significantly increasing lipophilicity. The target compound exhibits a computed XLogP3-AA value of 4.2 [1]. In contrast, the non-methylated analog, 2,4-dichlorothieno[2,3-d]pyrimidine (CAS 18740-39-1), has a lower predicted XLogP3-AA (approximately 2.6-3.0) based on its lower molecular weight and reduced carbon count [2]. This increase of >1 log unit indicates a markedly different partition coefficient, which is a critical parameter governing passive membrane permeability, solubility in organic solvents, and non-specific binding to proteins.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Synthetic Utility: Demonstrated Quantitative Yields in the Construction of Antiviral Compound Libraries

The synthetic value of 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine as a key intermediate is substantiated by a patent describing its use in preparing a series of anti-hepatitis C virus (HCV) agents [1]. In these protocols, the compound undergoes a stepwise nucleophilic aromatic substitution (SNAr) at the 4-position with various anilines, followed by substitution at the 2-position. Documented yields for reactions utilizing this intermediate range from quantitative (>99%) for the initial 4-substitution to 12-48% for the subsequent 2-substitution under various conditions [1]. For instance, the reaction with 4-(4-morpholino)aniline to yield the 4-substituted intermediate proceeded quantitatively, and subsequent derivatization with isonicotinoyl chloride hydrochloride provided the final product in 48% yield [1]. These yields, while variable depending on the specific nucleophile, demonstrate the compound's ability to reliably generate diverse chemical matter through sequential functionalization.

Synthetic Chemistry Antiviral Research Hepatitis C

Analytical Benchmarking: Defined Purity and Quality Control for Reproducible Research

Reproducibility in chemical research is contingent on the use of well-characterized starting materials. Commercial sourcing data for 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine specifies a standard purity of 95%, supported by batch-specific analytical data including NMR, HPLC, and GC . This level of characterization is crucial for minimizing variability in subsequent reactions. In contrast, other thienopyrimidine analogs may be offered at varying purities (e.g., the non-methylated analog 2,4-dichlorothieno[2,3-d]pyrimidine is often listed at 97-98% purity ), but the specific identity and quantification of impurities (e.g., des-chloro byproducts, regioisomers) can differ significantly. The provision of comprehensive QC documentation for this specific compound ensures that the material used in research aligns with the published synthetic protocols and biological data, thereby enhancing the reliability of experimental outcomes.

Analytical Chemistry Quality Control Procurement

Optimal Research Applications for 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Lipophilic Antiviral Leads Targeting HCV

This compound is ideally suited as a starting material for synthesizing focused libraries of thieno[2,3-d]pyrimidine-based antiviral agents, particularly those targeting hepatitis C virus (HCV). Its 5,6-dimethyl substitution contributes to an optimal lipophilicity window (XLogP3-AA = 4.2) that is often correlated with improved cellular uptake and membrane permeability for intracellular targets. As demonstrated in US patent US20080234482A1, this intermediate can be efficiently elaborated via sequential nucleophilic aromatic substitution to generate compounds with potent anti-HCV activity [1].

Synthetic Methodology: Sequential Functionalization for Diverse Kinase Inhibitor Scaffolds

The presence of two reactive chlorine atoms with differential electrophilicity, influenced by the adjacent 5,6-dimethyl groups, makes this compound an excellent scaffold for developing new synthetic methodologies or for creating diverse kinase inhibitor libraries. The documented quantitative yield (>99%) for the initial SNAr at the 4-position [1] provides a reliable and high-yielding entry point for introducing a first diversity element. The subsequent, more challenging substitution at the 2-position (12-48% yield) offers a platform for optimizing reaction conditions or exploring less reactive nucleophiles to build complexity and probe structure-activity relationships.

Analytical and Process Chemistry: Development of Robust Manufacturing Routes

For process chemists and CROs involved in scaling up the synthesis of thienopyrimidine-containing APIs, this intermediate offers a well-defined starting point with established analytical benchmarks. The availability of commercial material with a specified 95% purity and comprehensive QC data (NMR, HPLC, GC) reduces the burden of in-house characterization and ensures batch-to-batch consistency. The documented synthetic protocols and yields [1] serve as a validated foundation for developing robust, reproducible, and scalable manufacturing processes for advanced clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.